3-(4-Pentylcyclohexyl)propan-1-ol
Description
3-(4-Pentylcyclohexyl)propan-1-ol is a tertiary alcohol characterized by a cyclohexane ring substituted with a pentyl chain at the 4-position and a propanol group at the 3-position. This structure imparts unique physicochemical properties, such as increased hydrophobicity compared to simpler alcohols, due to the bulky cyclohexyl and pentyl substituents.
Properties
CAS No. |
92710-58-2 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-(4-pentylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-6-13-8-10-14(11-9-13)7-5-12-15/h13-15H,2-12H2,1H3 |
InChI Key |
DEMSUANAIHZWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3), a structurally related alcohol with a methylphenyl group instead of a pentylcyclohexyl moiety . Below is a comparative analysis based on structural and inferred properties:
Table 1: Structural and Hypothesized Property Comparison
| Property | 3-(4-Pentylcyclohexyl)propan-1-ol | 1-(4-Methylphenyl)-1-propanol |
|---|---|---|
| Molecular Formula | C₁₄H₂₈O | C₁₀H₁₄O |
| Substituent Type | Cyclohexyl + pentyl | Phenyl + methyl |
| Hydrophobicity (Predicted) | Higher (bulky aliphatic groups) | Moderate (aromatic + methyl) |
| Boiling Point (Estimated) | Likely >250°C (longer alkyl chain) | ~200–220°C (simpler structure) |
| Solubility | Low in polar solvents | Moderate in organic solvents |
Key Differences:
Molecular Complexity: The pentylcyclohexyl group in this compound introduces steric hindrance and higher molecular weight compared to the methylphenyl group in 1-(4-Methylphenyl)-1-propanol. This may reduce its reactivity in certain chemical reactions .
Toxicity : Neither compound’s toxicity data is provided in the evidence. However, the cyclohexyl group in the target compound could influence metabolic pathways differently than the phenyl group in the analog.
Limitations of Available Evidence
Properties for the target compound are inferred from structural analogs and computational models. Further experimental studies on melting points, solubility, and reactivity are required to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
